molecular weight and chemical structure of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
molecular weight and chemical structure of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
An In-Depth Technical Guide to 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
Abstract
Introduction: Unveiling a Potential Pharmacophore
The landscape of drug discovery is in a constant state of evolution, driven by the need for novel therapeutic agents with improved efficacy and safety profiles. The molecule 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol represents an intriguing, yet currently uncharacterized, chemical scaffold. Its structure combines the 1,1-bis(4-chlorophenyl) moiety, a feature present in various biologically active compounds, with an aminoethanol backbone, a common pharmacophore in many established drugs. The presence of two chlorophenyl groups can significantly influence the molecule's lipophilicity and its potential interactions with biological targets. The secondary amine and the tertiary alcohol functionalities introduce possibilities for hydrogen bonding and salt formation, which are critical for drug-receptor interactions and pharmacokinetic properties.
This guide provides a detailed theoretical analysis of this compound, laying a foundational framework for its future synthesis and investigation. By dissecting its constituent parts and drawing parallels with known molecules, we can project its chemical behavior and potential therapeutic value.
Molecular Structure and Physicochemical Properties
The systematic name 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol defines a precise molecular architecture. This structure consists of a two-carbon ethanol backbone. The first carbon atom (C1) is substituted with two 4-chlorophenyl groups and a hydroxyl group. The second carbon atom (C2) is substituted with a methylamino group.
Chemical Identification
| Property | Value | Source |
| IUPAC Name | 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol | - |
| Molecular Formula | C₁₅H₁₅Cl₂NO | Calculated |
| Molecular Weight | 297.19 g/mol | Calculated |
| Canonical SMILES | CNC(C(C1=CC=C(Cl)C=C1)(C2=CC=C(Cl)C=C2)O) | Deduced |
| InChI Key | (Predicted) | - |
| CAS Number | Not available | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol. These values are estimated based on its structure and can be valuable for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Development |
| LogP (o/w) | ~4.5 - 5.5 | Indicates high lipophilicity, suggesting potential for good membrane permeability but also possible issues with aqueous solubility and metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | The hydroxyl and amino groups can participate in hydrogen bonding with target receptors. |
| Hydrogen Bond Acceptors | 3 | The oxygen, nitrogen, and chlorine atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 4 | Provides conformational flexibility, which can be important for binding to a target. |
Proposed Synthetic Pathway
While no specific synthesis for 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol has been reported, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous reactions found in the literature for similar amino alcohols. A logical approach would be the ring-opening of a suitable epoxide precursor with methylamine.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from the corresponding epoxide, 1,1-bis(4-chlorophenyl)oxirane. This epoxide, in turn, can be synthesized from the commercially available 4,4'-dichlorobenzophenone.
Figure 1: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1,1-Bis(4-chlorophenyl)oxirane
This step involves an epoxidation reaction, such as the Corey-Chaykovsky reaction, starting from 4,4'-dichlorobenzophenone.
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Preparation of the Sulfur Ylide: To a stirred suspension of trimethylsulfonium iodide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride portion-wise. The mixture is stirred at this temperature for 30-60 minutes to generate the dimethylsulfonium methylide.
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Epoxidation: A solution of 4,4'-dichlorobenzophenone in anhydrous THF is added dropwise to the freshly prepared sulfur ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).
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Work-up and Purification: The reaction is quenched by the careful addition of water. The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol
This step involves the nucleophilic ring-opening of the epoxide with methylamine.
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Reaction Setup: To a solution of 1,1-bis(4-chlorophenyl)oxirane in a suitable solvent such as methanol or ethanol in a sealed tube or a pressure vessel, add an excess of methylamine (either as a solution in a solvent or as a condensed gas).
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Reaction Conditions: The mixture is heated to a temperature between 50-80 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Work-up and Purification: After the reaction is complete, the solvent and excess methylamine are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove any remaining methylamine salts. The organic layer is dried and concentrated. The final product can be purified by crystallization or column chromatography to yield 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol.
Figure 2: Proposed two-step synthesis workflow.
Potential Applications in Drug Development
The structural motifs within 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol suggest several potential avenues for therapeutic applications.
Insights from Structurally Similar Compounds
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Antimicrobial and Antifungal Activity: The presence of the bis(4-chlorophenyl) group is a feature in some compounds with demonstrated antimicrobial and antifungal properties. The lipophilic nature of this group may facilitate the disruption of microbial cell membranes.
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Anticancer Potential: Several compounds containing the 1,1-diaryl moiety have been investigated for their anticancer activities. These compounds can act through various mechanisms, including the inhibition of tubulin polymerization or the modulation of specific signaling pathways involved in cancer cell proliferation.
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CNS Activity: The aminoethanol core is a well-known scaffold in many centrally acting drugs, including antidepressants and beta-blockers. The predicted ability of the target molecule to cross the blood-brain barrier could make it a candidate for neurological or psychiatric drug discovery programs.
Future Research Directions
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Synthesis and Characterization: The first and most crucial step is the successful synthesis and unambiguous characterization of 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol using modern analytical techniques such as NMR, Mass Spectrometry, and X-ray crystallography.
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In Vitro Screening: Once synthesized, the compound should be subjected to a broad panel of in vitro biological assays to identify its primary pharmacological activity. This could include screens for antimicrobial, anticancer, and receptor-binding activities.
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Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, SAR studies could be initiated. This would involve the synthesis and testing of analogs with modifications to the aromatic rings (e.g., different halogen substitutions), the amino group (e.g., different alkyl substituents), and the stereochemistry of the chiral centers.
Conclusion
While 1,1-Bis(4-chlorophenyl)-2-(methylamino)-1-ethanol remains a hypothetical compound at present, a thorough analysis of its structure suggests it is a molecule of significant interest for medicinal chemistry and drug development. Its combination of a lipophilic bis(4-chlorophenyl) core and a polar aminoethanol side chain presents a unique profile that warrants further investigation. The synthetic route proposed in this guide is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The potential for this compound to exhibit a range of biological activities makes it a compelling target for future research endeavors. This technical guide serves as a foundational document to inspire and direct the synthesis and exploration of this novel chemical entity.
References
Due to the putative nature of the topic compound, this reference list includes sources for analogous structures and synthetic methods.
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PubChem Compound Summary for CID 411181, 2-Amino-1,2-bis(p-chlorophenyl)ethanol. National Center for Biotechnology Information. [Link]
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
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Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
